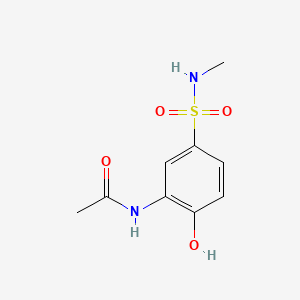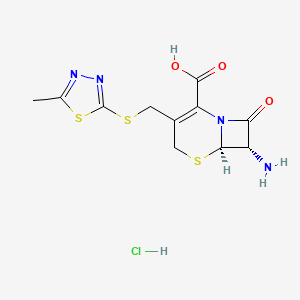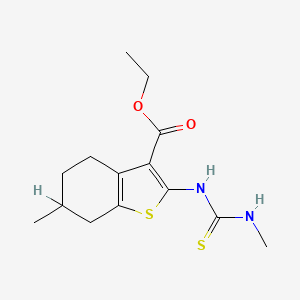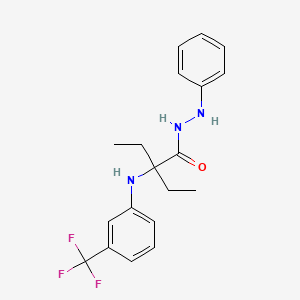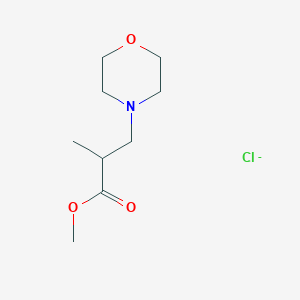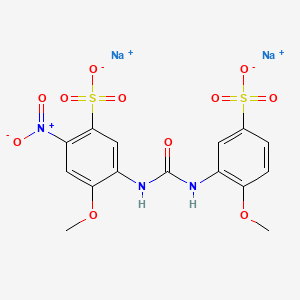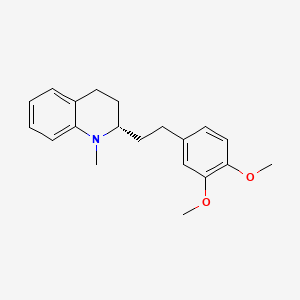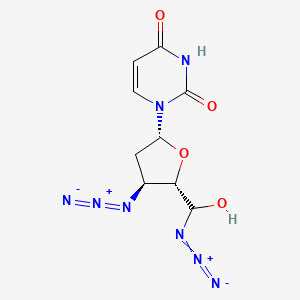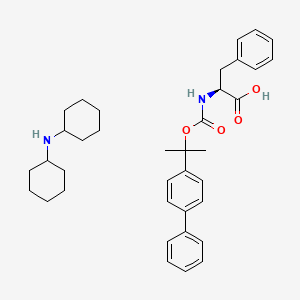
Einecs 242-463-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 242-463-3, also known by its Chemical Abstracts Service (CAS) number 18635-03-5, is a compound with the molecular formula C37H48N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 242-463-3 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of specific aromatic and aliphatic precursors, followed by a series of condensation and cyclization reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Einecs 242-463-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Einecs 242-463-3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which Einecs 242-463-3 exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects. The exact mechanism can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Einecs 242-949-5: This compound has a similar molecular structure but different functional groups, leading to distinct chemical properties and applications.
Einecs 252-643-3: Another related compound with variations in its molecular framework, affecting its reactivity and uses
Uniqueness
Einecs 242-463-3 stands out due to its unique combination of aromatic and aliphatic components, which confer specific reactivity and versatility in various chemical reactions.
Properties
CAS No. |
18635-03-5 |
|---|---|
Molecular Formula |
C37H48N2O4 |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C25H25NO4.C12H23N/c1-25(2,21-15-13-20(14-16-21)19-11-7-4-8-12-19)30-24(29)26-22(23(27)28)17-18-9-5-3-6-10-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-16,22H,17H2,1-2H3,(H,26,29)(H,27,28);11-13H,1-10H2/t22-;/m0./s1 |
InChI Key |
BYGHBDSVSZKNFZ-FTBISJDPSA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CC3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)


